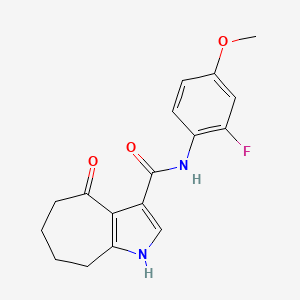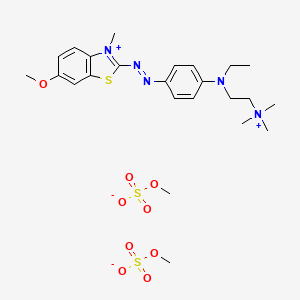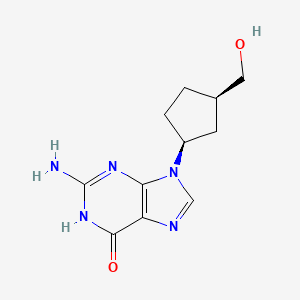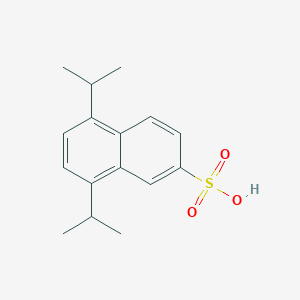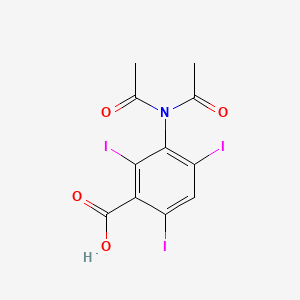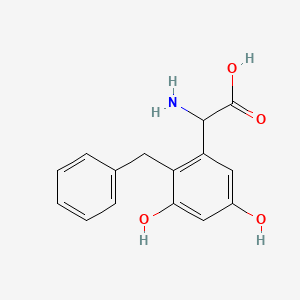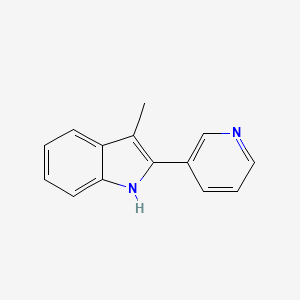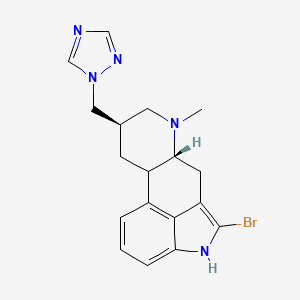
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a triazole ring, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Bromination: Introduction of the bromine atom at the 2-position of the ergoline ring.
Methylation: Addition of a methyl group at the 6-position.
Triazole Formation: Formation of the triazole ring at the 8-position through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted ergoline derivatives.
Applications De Recherche Scientifique
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline: The parent compound, known for its pharmacological properties.
2-Bromoergoline: A brominated derivative with similar chemical properties.
6-Methylergoline: A methylated derivative with distinct biological activity.
8-(1H-1,2,4-Triazol-1-ylmethyl)ergoline: A triazole-containing derivative with unique chemical properties.
Uniqueness
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- is unique due to the combination of bromine, methyl, and triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
160730-57-4 |
|---|---|
Formule moléculaire |
C18H20BrN5 |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
(6aR,9R)-5-bromo-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20BrN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16-/m1/s1 |
Clé InChI |
OIEOLSGTSYIVSE-UJBKNGIVSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


